molecular formula C9H8BNO2 B12499746 2-(4-Cyanophenyl)ethenylboronic acid

2-(4-Cyanophenyl)ethenylboronic acid

Cat. No.: B12499746
M. Wt: 172.98 g/mol
InChI Key: PKFRJEHEHFQVTM-UHFFFAOYSA-N
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Description

2-(4-Cyanophenyl)ethenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a styrene derivative. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyanophenyl)ethenylboronic acid typically involves the reaction of 4-cyanobenzaldehyde with a boronic acid derivative under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which employs a palladium catalyst and a base in an aqueous or organic solvent . The reaction conditions are generally mild, making this method highly efficient and widely applicable.

Industrial Production Methods

Industrial production of this compound often follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyanophenyl)ethenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a metal catalyst or reducing agents like lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(4-Cyanophenyl)ethenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Cyanophenyl)ethenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex, which facilitates the transfer of the boronic acid group to the electrophile. This process involves oxidative addition, transmetalation, and reductive elimination steps . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium complex.

Comparison with Similar Compounds

Similar Compounds

    2-Cyanophenylboronic acid: Similar structure but lacks the ethenyl group.

    4-Cyanophenylboronic acid: Similar structure but with the boronic acid group attached to a different position on the phenyl ring.

Uniqueness

2-(4-Cyanophenyl)ethenylboronic acid is unique due to its ethenyl group, which provides additional reactivity and versatility in synthetic applications. This compound’s ability to participate in various types of reactions, particularly in forming carbon-carbon bonds, makes it highly valuable in organic synthesis.

Properties

Molecular Formula

C9H8BNO2

Molecular Weight

172.98 g/mol

IUPAC Name

2-(4-cyanophenyl)ethenylboronic acid

InChI

InChI=1S/C9H8BNO2/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-6,12-13H

InChI Key

PKFRJEHEHFQVTM-UHFFFAOYSA-N

Canonical SMILES

B(C=CC1=CC=C(C=C1)C#N)(O)O

Origin of Product

United States

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